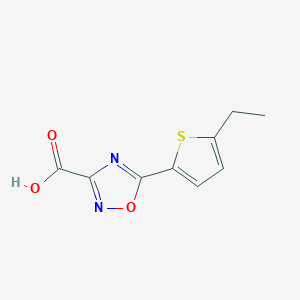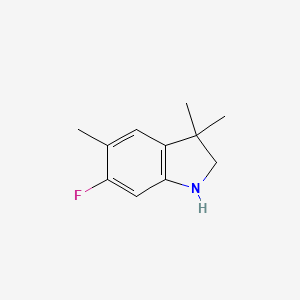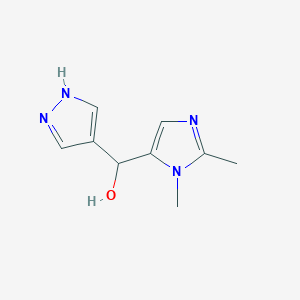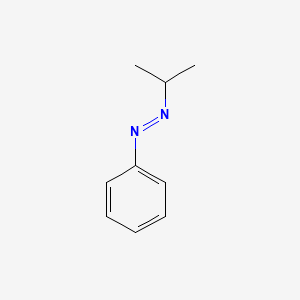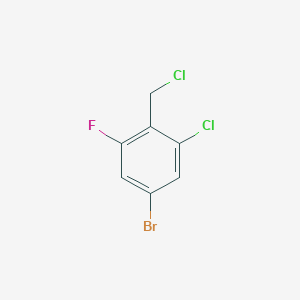
5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene is an aromatic compound with a complex structure that includes bromine, chlorine, and fluorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a benzene derivative followed by further substitution reactions to introduce the desired substituents. For example, a possible synthetic route could involve the bromination of a chlorobenzene derivative, followed by chloromethylation and fluorination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which can activate or deactivate the benzene ring towards further reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-chloro-2-(chloromethyl)-3-methylbenzene
- 5-Bromo-1-chloro-2-(chloromethyl)-3-iodobenzene
- 5-Bromo-1-chloro-2-(chloromethyl)-3-nitrobenzene
Uniqueness
What sets 5-Bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene apart from similar compounds is the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity. Fluorine’s high electronegativity and small size can influence the compound’s behavior in both chemical and biological contexts, making it a valuable building block in various applications.
Properties
Molecular Formula |
C7H4BrCl2F |
|---|---|
Molecular Weight |
257.91 g/mol |
IUPAC Name |
5-bromo-1-chloro-2-(chloromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-4-1-6(10)5(3-9)7(11)2-4/h1-2H,3H2 |
InChI Key |
GDOCZARGCJWPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methanesulfonylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13068687.png)
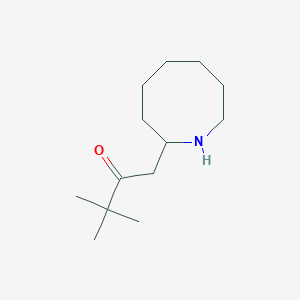
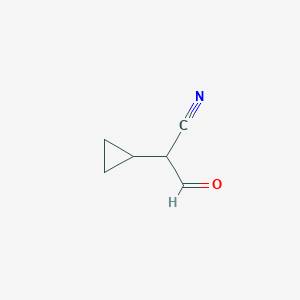
![4-{[1-(4-Iodophenyl)ethyl]amino}butan-2-ol](/img/structure/B13068709.png)
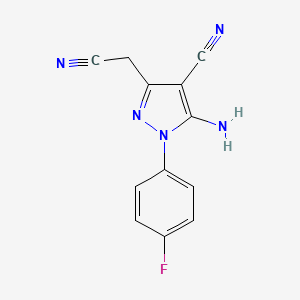

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
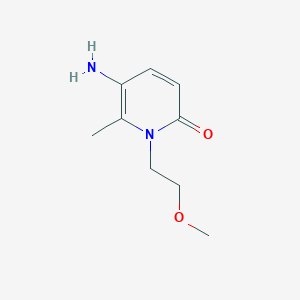
![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
